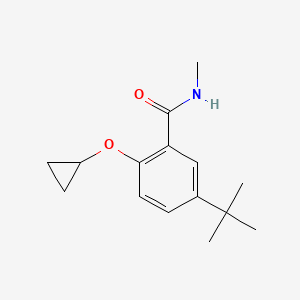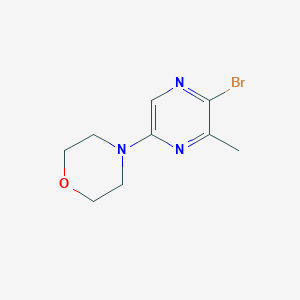![molecular formula C12H9N5 B14847492 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying polycyclic structures.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
Mechanism of Action
The mechanism by which 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene exerts its effects is not fully understood. its multiple nitrogen atoms and polycyclic structure suggest that it may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions could affect various molecular pathways, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
[2.2]Paracyclophane: A compound with a similar polycyclic structure, known for its use in organic synthesis and materials science.
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: Another polycyclic compound with applications in organic chemistry.
Uniqueness
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is unique due to its multiple nitrogen atoms and the specific arrangement of its polycyclic structure. This gives it distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H9N5 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene |
InChI |
InChI=1S/C12H9N5/c1-7-15-16-12-11-10(13-6-17(7)12)8-4-2-3-5-9(8)14-11/h2-6,14H,1H3 |
InChI Key |
MBBZHHXWJLGSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=NC3=C2NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


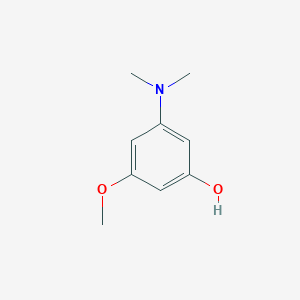

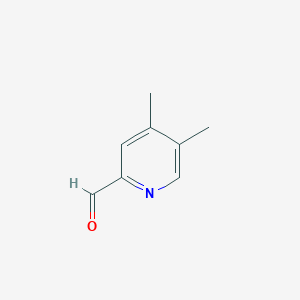
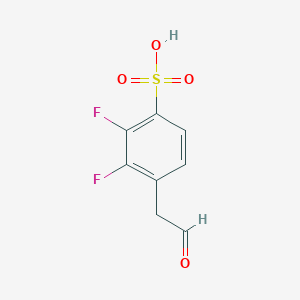
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
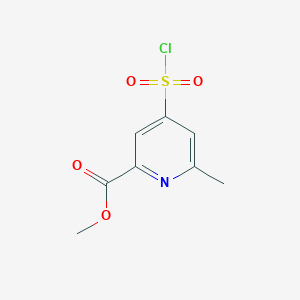


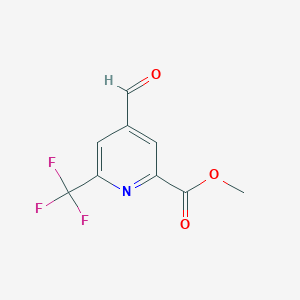
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
